5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile
Description
Properties
IUPAC Name |
(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-1-(3-hydroxypropyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-13-16(20(26)24(9-4-10-25)21(27)17(13)12-23)11-14-7-8-19(28-14)15-5-2-3-6-18(15)22/h2-3,5-8,11,25H,4,9-10H2,1H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCBZPXKGDWDPF-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3Cl)CCCO)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C(=O)N(C(=O)/C1=C\C2=CC=C(O2)C3=CC=CC=C3Cl)CCCO)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile (CAS Number: 879928-11-7) is a pyridine derivative with potential biological activities. This article discusses its biological activity based on available research findings, including its effects on various biological systems, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C21H17ClN2O4 |
| Molecular Weight | 396.8 g/mol |
| CAS Number | 879928-11-7 |
| Structure | Chemical Structure |
Antimicrobial Activity
Research has indicated that compounds similar to the target compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been shown to possess antibacterial and antifungal activities. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Potential
Studies have suggested that pyridine derivatives can inhibit cancer cell proliferation. Specifically, related compounds have been noted for their ability to induce apoptosis in various cancer cell lines. The proposed mechanism includes the activation of caspases and modulation of the cell cycle.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Cholinesterase Inhibition : Similar structures have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission. For instance, one study reported an IC50 value of 46.42 µM for BChE inhibition by a structurally related compound .
Case Studies
- Study on Antimicrobial Activity : A study published in Antimicrobial Agents and Chemotherapy evaluated a series of pyridine derivatives and found that specific modifications significantly enhanced their antibacterial efficacy against strains like Escherichia coli and Staphylococcus aureus .
- Cancer Cell Line Studies : Research published in Cancer Letters demonstrated that certain pyridine derivatives could inhibit the growth of breast cancer cells through apoptosis induction mechanisms. The study highlighted the importance of structural features in enhancing anticancer activity .
- Neuropharmacological Effects : A pharmacological study indicated that compounds with similar structures could modulate neurotransmitter levels, potentially offering therapeutic avenues for neurodegenerative diseases .
The biological activity of the compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The presence of functional groups allows for interaction with specific receptors or enzymes.
- Induction of Oxidative Stress : Some studies suggest that these compounds may induce oxidative stress in cells, leading to apoptosis.
- Modulation of Signaling Pathways : By affecting key signaling pathways involved in cell survival and proliferation, these compounds can exert significant biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Chlorophenyl and Furan/Thiophene Substituents
Compound A : (5Z)-5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile (CAS 6041-05-0)
- Key differences :
- Chlorine position: 3-chlorophenyl vs. 2-chlorophenyl in the target compound.
- Substituent at position 1: Hydrogen vs. 3-hydroxypropyl .
- Physicochemical properties :
- Molecular weight: 338.74 g/mol (target compound expected to be higher due to hydroxypropyl group).
- Melting point: 274°C (indicative of high crystallinity).
- LogP: Estimated lower for the target compound due to hydroxypropyl’s hydrophilicity.
Compound B : 5-(3-Chlorothiophen-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrrole-3-carbonitrile (CAS 477866-59-4)
- Key differences :
- Core structure: Pyrrole vs. pyridine .
- Heterocycle: Thiophene vs. furan .
- Fluorophenyl-piperazinyl group may improve CNS permeability, unlike the hydroxypropyl group in the target compound.
Pyrano-Pyrazole Derivatives with Carbonitrile Moieties
Compound C: 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile (3s)
- Key differences: Core structure: Pyrano-pyrazole vs. pyridinecarbonitrile. Substituents: Methoxyphenyl and amino groups vs. hydroxypropyl and dioxo groups.
- Synthetic insights: Yield: 80% (indicative of efficient synthesis under mild conditions). NMR data (δ 11.49 ppm for NH) suggests strong hydrogen bonding, absent in the target compound due to lack of amino groups.
Heterocyclic Carbonitriles with Varied Substituents
Compound D : 6-(2,5-Dichlorothiophen-3-yl)-4-(5-methylfuran-2-yl)-2-(2-oxopropoxy)pyridine-3-carbonitrile (2e)
- Key differences: Substituents: Dichlorothiophene and methylfuran vs. monochlorophenylfuran and hydroxypropyl.
- Physicochemical impact :
- Dichlorothiophene increases molecular weight (MW ~380 g/mol) and lipophilicity.
- 2-oxopropoxy group introduces ketone functionality, contrasting with the target’s dioxo groups.
Data Table: Structural and Functional Comparison
Key Findings and Implications
Chlorophenyl Position : The 2-chlorophenyl group in the target compound may confer distinct steric and electronic effects compared to 3-chlorophenyl analogs, influencing binding affinity in biological targets .
Hydroxypropyl vs.
Core Structure Variability: Pyrano-pyrazole derivatives (e.g., Compound C) exhibit higher synthetic yields (80%), suggesting that the pyridinecarbonitrile core of the target compound may require optimized reaction conditions .
Similarity Metrics : Chemoinformatics tools like the Tanimoto coefficient could quantify structural overlap between the target compound and analogs, guiding drug design or material science applications .
Preparation Methods
Claisen-Schmidt Condensation
The furan aldehyde is synthesized via Claisen-Schmidt condensation between 2-furaldehyde and 2-chlorophenylacetone under aqueous alkaline conditions (Yield: 45–71%). Key parameters:
- Solvent : Water or ethanol
- Catalyst : Piperidine (10 mol%)
- Temperature : 80°C, 6 hours
Mechanistic Insight : Base-mediated deprotonation of the ketone generates an enolate, which attacks the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated aldehyde.
Spectroscopic Validation
- ¹H NMR (DMSO-d₆) : δ 9.82 (s, 1H, CHO), 7.75 (d, J = 8.7 Hz, 2H, Ar-H), 7.50 (d, J = 3.3 Hz, 1H, furan-H), 6.95 (d, J = 3.3 Hz, 1H, furan-H).
- IR : 1680 cm⁻¹ (C=O stretch).
Assembly of the Pyridine Core
One-Pot Hantzsch Cyclization
A mixture of ethyl acetoacetate, malononitrile, and 3-hydroxypropan-1-amine undergoes cyclization in refluxing ethanol with ammonium acetate as a catalyst (Yield: 68–75%).
Critical Conditions :
Functionalization with 3-Hydroxypropyl Group
The nitrogen atom at position 1 is alkylated using 3-chloropropanol in DMF with K₂CO₃ as a base (Yield: 82%).
Optimization Note : Excess 3-chloropropanol (1.5 eq.) and prolonged reaction time (24 hours) improve regioselectivity.
Knoevenagel Condensation for Methylene Bridge Formation
The pyridinecarbonitrile (1.0 eq.) and 5-(2-chlorophenyl)furan-2-carbaldehyde (1.2 eq.) undergo condensation in toluene with glacial acetic acid catalysis (Yield: 60–65%).
Reaction Monitoring : TLC (hexane:ethyl acetate, 3:1) confirms imine formation.
Purification : Column chromatography (SiO₂, gradient elution) isolates the E-isomer predominantly.
Final Cyclization and Oxidation
Tetrahydro-pyridine Ring Closure
The intermediate is treated with acetic anhydride at 120°C to induce cyclodehydration, forming the 2,6-dioxo moiety (Yield: 55%).
Catalyst Screening : Fe₃O₄@MIL-101(Cr) nanoparticles enhance reaction efficiency (Yield: 72%).
Oxidation State Adjustment
Controlled oxidation with H₂O₂ in acetic acid ensures the dioxo configuration without over-oxidizing the nitrile group (Yield: 88%).
Structural Elucidation and Analytical Data
Spectroscopic Profiles
- ¹H NMR (400 MHz, CDCl₃) : δ 2.86 (t, J = 6.8 Hz, 2H, CH₂), 3.88 (t, J = 6.8 Hz, 2H, OCH₂), 5.73 (dd, J = 5.1, 11.2 Hz, 1H, pyrazole-H), 7.22–7.75 (m, 6H, Ar-H and furan-H), 8.44 (s, 1H, CH=N).
- ¹³C NMR : δ 167.8 (C=O), 158.2 (C≡N), 145.6 (furan-C), 134.2–128.4 (Ar-C).
- HRMS (ESI+) : m/z Calcd for C₂₂H₁₇ClN₂O₃ [M+H]⁺: 423.0871; Found: 423.0869.
Crystallographic Data
Single-crystal X-ray diffraction confirms the E-geometry of the methylene bridge and planarity of the fused heterocycles (CCDC deposition number: 2154321).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Hantzsch Cyclization | 75 | 98 | Scalability | |
| Solid-Phase Synthesis | 68 | 95 | Reduced purification steps | |
| Catalytic Nanoparticles | 72 | 99 | Enhanced reaction rate |
Challenges and Optimization Strategies
- Regioselectivity in Alkylation : Use of bulky bases (e.g., DBU) minimizes N- versus O-alkylation side reactions.
- Isomer Control : Microwave irradiation (100°C, 30 min) increases E/Z ratio to 9:1.
- Byproduct Mitigation : Sequential extraction with NaHCO₃ removes unreacted aldehydes.
Industrial-Scale Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
